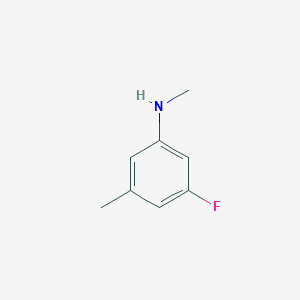
3-fluoro-N,5-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N,5-dimethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a fluorine atom and two methyl groups attached to the aniline ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N,5-dimethylaniline typically involves a multi-step reaction process. One common method includes the nitration of a precursor compound followed by reduction. For example, the synthesis can start with the nitration of 3,5-dimethylaniline using nitric acid (HNO₃), followed by reduction with iron (Fe) and ammonium chloride (NH₄Cl) to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-N,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as iron (Fe) and ammonium chloride (NH₄Cl) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts (e.g., aluminum chloride) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
3-fluoro-N,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-fluoro-N,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The fluorine atom and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-fluoro-N,N-dimethylaniline
- 3,5-dimethylaniline
- 4-fluoro-3,5-dimethylaniline
Comparison
Compared to similar compounds, 3-fluoro-N,5-dimethylaniline is unique due to the specific positioning of the fluorine and methyl groups on the aniline ring. This unique structure can result in different chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Activité Biologique
3-Fluoro-N,5-dimethylaniline is an aromatic amine characterized by the presence of a fluorine atom and two methyl groups attached to the aniline structure. Its unique substitution pattern significantly influences its chemical reactivity and biological properties. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C₈H₁₀FN
- Molecular Weight : Approximately 139.17 g/mol
The presence of the fluorine atom enhances the compound's lipophilicity and can affect its interaction with biological targets, making it a valuable compound for research and industrial applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The fluorine atom and methyl groups influence the compound's reactivity and binding affinity, potentially modulating various biological processes.
Key Mechanisms:
- Enzyme Inhibition/Activation : Research indicates that this compound can act as an inhibitor or activator for specific enzymes, which is crucial for understanding its therapeutic potential.
- Substitution Reactions : The compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization that may enhance its biological activity.
Biological Activity Overview
Research into the biological activity of this compound reveals several significant findings:
Case Studies and Research Findings
- Synthesis and Reactivity Studies :
- Pharmacological Investigations :
Applications in Research and Industry
This compound has several applications across different sectors:
- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceuticals and biologically active compounds.
- Agricultural Chemistry : The compound is also explored for its potential use in agrochemicals.
- Dyes and Pigments Production : Its unique structure allows for applications in producing specialty chemicals like dyes and pigments.
Propriétés
Formule moléculaire |
C8H10FN |
|---|---|
Poids moléculaire |
139.17 g/mol |
Nom IUPAC |
3-fluoro-N,5-dimethylaniline |
InChI |
InChI=1S/C8H10FN/c1-6-3-7(9)5-8(4-6)10-2/h3-5,10H,1-2H3 |
Clé InChI |
VQRVLBJOLAKRQE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)F)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















